4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid
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Overview
Description
4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a triazole ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with formamide under acidic conditions to form 3,5-diamino-1H-1,2,4-triazole.
Coupling with Benzoic Acid: The 3,5-diamino-1H-1,2,4-triazole is then coupled with 4-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups on the triazole ring can be oxidized to form nitro groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: Formation of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Diamino-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzoic acid in medicinal applications involves its interaction with cellular targets to induce apoptosis in cancer cells. The compound can inhibit DNA synthesis and interfere with cellular replication processes, leading to cell death . The triazole ring and amino groups play a crucial role in binding to the molecular targets and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of 4-(3,5-diamino-1H-1,2,4-triazol-1-yl)benzoic acid, used as an inhibitor of DNA synthesis.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A related compound with a single triazole ring, used in the synthesis of various derivatives.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: A compound with similar structural features, used in materials science.
Uniqueness
This compound is unique due to the presence of both the triazole ring and the benzoic acid moiety, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N5O2 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-(3,5-diamino-1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c10-8-12-9(11)14(13-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)(H4,10,11,12,13) |
InChI Key |
UFBOWSCCALFEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NC(=N2)N)N |
Origin of Product |
United States |
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